

# Application Notes and Protocols: DSP-2230 Phase 1 Clinical Trial Design

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for **DSP-2230**, a selective voltage-gated sodium channel blocker targeting Nav1.7, Nav1.8, and Nav1.9, for the treatment of neuropathic pain. The information is compiled from publicly available clinical trial registry data.

### Introduction

**DSP-2230** is an investigational compound developed for the management of neuropathic pain. [1][2] Its mechanism of action involves the inhibition of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for the initiation and propagation of pain signals in peripheral sensory neurons.[3][4][5] Phase 1 clinical trials were designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **DSP-2230** in healthy volunteers.

### **Data Presentation**

While the detailed quantitative results from the **DSP-2230** Phase 1 clinical trials have not been made publicly available, the following tables outline the types of data that were collected based on the study designs. These tables are presented as templates for the expected data presentation.

Table 1: Summary of Pharmacokinetic Parameters of **DSP-2230** in Healthy Volunteers (Single Ascending Dose)



Dose Group	N	Cmax (ng/mL)	Tmax (hr)	AUC(0-t) (ng*hr/mL)	t1/2 (hr)
Dose 1	Data not available	Data not available	Data not available	Data not available	
Dose 2	Data not available	Data not available	Data not available	Data not available	
	Data not available	Data not available	Data not available	Data not available	•
Placebo	Data not available	Data not available	Data not available	Data not available	•

Cmax:

Maximum

plasma

concentration

; Tmax: Time

to maximum

plasma

concentration

; AUC(0-t):

Area under

the plasma

concentration

-time curve

from time 0 to

the last

measurable

concentration

; t1/2:

Elimination

half-life.

Table 2: Summary of Pharmacokinetic Parameters of **DSP-2230** in Healthy Volunteers (Multiple Ascending Dose)



Dose Group	N	Cmax,ss (ng/mL)	Tmax,ss (hr)	AUC(0-τ) (ng*hr/mL)
Dose 1	Data not	Data not	Data not	
	available	available	available	
Dans 2	Data not	Data not	Data not	<del>_</del>
Dose 2	available	available	available	
	Data not	Data not	Data not	<del>_</del>
	available	available	available	_
Placebo	Data not	Data not	Data not	_
Placebo	available	available	available	
Cmax,ss:				<del></del>
Maximum				

plasma

concentration at

steady state;

Tmax,ss: Time to

maximum

plasma

concentration at

steady state;

AUC(0-τ): Area

under the plasma

concentration-

time curve over a

dosing interval at

steady state.

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Healthy Volunteers



Preferred Term	Single Ascending Dose	Multiple Ascending Dose	
DSP-2230 (N=X)	Placebo (N=Y)		
n (%)	n (%)	<del>-</del>	
e.g., Headache	Data not available	Data not available	
e.g., Nausea	Data not available	Data not available	
e.g., Dizziness	Data not available	Data not available	

Table 4: Effect of **DSP-2230** on Renal Function in Healthy Male Volunteers (ISRCTN02543559) [6]

Parameter	Baseline	Single Dose (400 mg)	Multiple Dose (80 mg b.i.d.)
Glomerular Filtration Rate (GFR) (mL/min/1.73m²)	Data not available	Data not available	Data not available
Renal Plasma Flow (mL/min)	Data not available	Data not available	Data not available
Tubular Secretion of Creatinine (mg/min)	Data not available	Data not available	Data not available

Table 5: Pharmacodynamic Effects of **DSP-2230** on Pain Thresholds in Healthy Male Volunteers (ISRCTN80154838)[7]



Pain Model	Parameter	DSP-2230	Placebo	Positive Control
Capsaicin Challenge	e.g., Pain Threshold (units)	Data not available	Data not available	Data not available
e.g., Area of Hyperalgesia (cm²)	Data not available	Data not available	Data not available	
UVB-Induced Hyperalgesia	e.g., Heat Pain Threshold (°C)	Data not available	Data not available	Data not available
e.g., Mechanical Pain Threshold (g)	Data not available	Data not available	Data not available	

## **Experimental Protocols**

The following protocols are based on the descriptions provided in the clinical trial registries for the Phase 1 studies of **DSP-2230**.

# Protocol 1: Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of DSP-2230 (Based on ISRCTN07951717)[8]

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of **DSP-2230** in healthy male and female volunteers. A sub-study also evaluated the effect of food on the pharmacokinetics of **DSP-2230**.

### Methodology:

- Part 1: Single Ascending Dose (SAD)
  - Healthy volunteers were enrolled into sequential cohorts.
  - Within each cohort, subjects were randomized to receive a single oral dose of **DSP-2230** or placebo in a fasted state.



- The dose of **DSP-2230** was escalated in subsequent cohorts pending safety and tolerability data from the preceding cohort.
- Serial blood and urine samples were collected at predefined time points to determine the pharmacokinetic parameters of **DSP-2230** and its metabolites.
- Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

#### Part 2: Food Effect

- A cohort of healthy volunteers received a single oral dose of **DSP-2230** on two separate occasions, once in a fasted state and once after a high-fat meal.
- Blood samples were collected to assess the impact of food on the rate and extent of DSP-2230 absorption.
- Part 3: Multiple Ascending Dose (MAD)
  - Healthy volunteers were enrolled into sequential cohorts.
  - Within each cohort, subjects were randomized to receive multiple oral doses of DSP-2230 or placebo for a specified duration (e.g., 14 days).
  - Dose escalation in subsequent cohorts was based on the safety and tolerability data from the previous cohorts.
  - Blood and urine samples were collected to determine the steady-state pharmacokinetic profile of DSP-2230.
  - Safety and tolerability were monitored throughout the dosing period.

# Protocol 2: Assessment of the Effect of DSP-2230 on Renal Function (Based on ISRCTN02543559)[6]

Objective: To investigate the effect of single and repeated doses of **DSP-2230** on renal function in healthy male subjects.



### Methodology:

- Healthy male volunteers aged 18 to 55 years were enrolled.
- The study was a single-center, double-blind, randomized, placebo-controlled trial.
- Subjects were randomized to receive either DSP-2230 or placebo.
- Single Dose Phase: Subjects received a single oral dose of **DSP-2230** (400 mg) or placebo.
- Multiple Dose Phase: Following a washout period, subjects received DSP-2230 (80 mg twice daily) or placebo for 13 days.
- Renal function was assessed at baseline and after the single and multiple-dose administrations.
- The primary endpoint was the glomerular filtration rate (GFR), measured by iohexol clearance.
- Secondary endpoints included renal plasma flow and tubular secretion of creatinine.

# Protocol 3: Pharmacodynamic Evaluation of DSP-2230 in Experimental Pain Models (Based on ISRCTN80154838)[7][9]

Objective: To investigate the pharmacodynamic effect of **DSP-2230** on experimentally induced pain in healthy male subjects.

### Methodology:

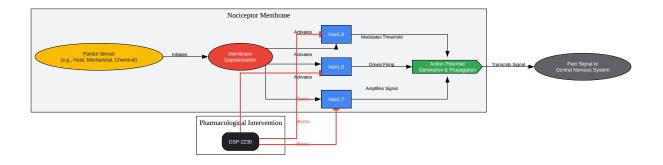
- Part 1: Intradermal Capsaicin Model
  - Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, four-way crossover study.
  - Subjects received single doses of **DSP-2230**, placebo, a positive control (pregabalin), and its corresponding placebo.



- An intradermal injection of capsaicin was administered to induce localized pain, flare, and hyperalgesia.
- Pain thresholds and the area of hyperalgesia were assessed at specified time points after drug administration.
- Part 2: Ultraviolet B (UVB) Radiation Model
  - A separate cohort of healthy male volunteers was enrolled in a similar crossover study design.
  - Subjects received single doses of **DSP-2230**, placebo, a positive control (ibuprofen lysine), and its corresponding placebo.
  - A localized area of skin was exposed to UVB radiation to induce inflammation and hyperalgesia.
  - Heat and mechanical pain thresholds were measured to assess the analgesic effect of the treatments.

## **Mandatory Visualization**

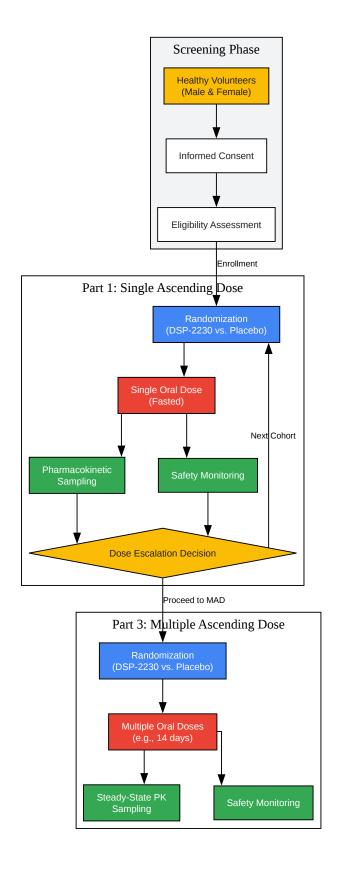




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Caption: Mechanism of action of DSP-2230 on voltage-gated sodium channels in nociceptors.





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Caption: Workflow for the Single and Multiple Ascending Dose study of DSP-2230.



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